molecular formula C7H6O3<br>C7H6O3<br>HOC6H4COOH B1681397 Salicylic acid CAS No. 69-72-7

Salicylic acid

Cat. No. B1681397
M. Wt: 138.12 g/mol
InChI Key: YGSDEFSMJLZEOE-UHFFFAOYSA-N
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Patent
US04997874

Procedure details

A glass-made reactor was charged with 5.4 g (0.02 mole) of 3-tert-butyl-5-phenylsalicylic acid, 30 ml of glacial acetic acid, and as a catalyst, 1.4 g of anhydrous zinc chloride. The resultant mixture was heated under stirring and maintained under reflux. Then, 12.4 g (0.08 mole) of 2,4-dimethylbenzyl chloride was added dropwise over 6 hours to conduct a reaction. After completion of the dropwise addition, the reaction mixture was aged for 2 hours under reflux to complete the reaction. The weight average molecular weight of the thus-obtained resin was 1680.
Name
3-tert-butyl-5-phenylsalicylic acid
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12.4 g
Type
reactant
Reaction Step Three
Quantity
1.4 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([C:5]1[CH:13]=[C:12](C2C=CC=CC=2)[CH:11]=[C:7]([C:8]([OH:10])=[O:9])[C:6]=1[OH:20])(C)(C)C.CC1C=C(C)C=CC=1CCl>[Cl-].[Zn+2].[Cl-].C(O)(=O)C>[CH:12]1[CH:11]=[C:7]([C:8]([OH:10])=[O:9])[C:6]([OH:20])=[CH:5][CH:13]=1 |f:2.3.4|

Inputs

Step One
Name
3-tert-butyl-5-phenylsalicylic acid
Quantity
5.4 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(C(=O)O)=CC(=C1)C1=CC=CC=C1)O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
12.4 g
Type
reactant
Smiles
CC1=C(CCl)C=CC(=C1)C
Step Four
Name
Quantity
1.4 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
a reaction
ADDITION
Type
ADDITION
Details
After completion of the dropwise addition
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
the reaction

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C1=CC=C(C(=C1)C(=O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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